6-(Acetyloxy)hex-4-enoic acid

Food preservation Antimicrobial pH-dependent activity

6-(Acetyloxy)hex-4-enoic acid (CAS 83145-57-7), systematically named 6-acetoxy-4-hexenoic acid, is a C8 unsaturated carboxylic acid bearing both an α,β-unsaturated acid moiety and a terminal acetoxy ester. It belongs to the class of acetoxyhexenoic acids, which are produced industrially via Mn(III)-mediated oxidative coupling of butadiene and acetic acid under electrochemical regeneration.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 83145-57-7
Cat. No. B14414438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Acetyloxy)hex-4-enoic acid
CAS83145-57-7
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=O)OCC=CCCC(=O)O
InChIInChI=1S/C8H12O4/c1-7(9)12-6-4-2-3-5-8(10)11/h2,4H,3,5-6H2,1H3,(H,10,11)
InChIKeyTVLMERTURHBRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Acetyloxy)hex-4-enoic acid (CAS 83145-57-7): Sourcing and Selection Overview for the Specialty Acetoxyhexenoic Acid Intermediate


6-(Acetyloxy)hex-4-enoic acid (CAS 83145-57-7), systematically named 6-acetoxy-4-hexenoic acid, is a C8 unsaturated carboxylic acid bearing both an α,β-unsaturated acid moiety and a terminal acetoxy ester . It belongs to the class of acetoxyhexenoic acids, which are produced industrially via Mn(III)-mediated oxidative coupling of butadiene and acetic acid under electrochemical regeneration . This compound and its positional isomer (4-acetoxy-5-hexenoic acid, CAS 83145-58-8) are established intermediates en route to sorbic acid and γ-vinyl-γ-butyrolactone, and have documented independent antimicrobial utility . The molecular formula is C₈H₁₂O₄, molecular weight 172.18 g/mol, calculated LogP 0.97, and topological polar surface area 63.6 Ų .

Why Generic Substitution of 6-(Acetyloxy)hex-4-enoic Acid with Simpler Analogs Is Scientifically Unwarranted


6-(Acetyloxy)hex-4-enoic acid is frequently confused with commodity preservatives such as sorbic acid or with its own positional isomer (4-acetoxy-5-hexenoic acid). However, the presence of the 6-acetoxy substituent on the 4-hexenoic backbone profoundly alters three decision-critical parameters: (i) the antimicrobial pH-activity profile shifts toward higher pH ranges where sorbic acid loses efficacy ; (ii) the calculated LogP drops to 0.97 versus ~1.43 for the unprotected 4-hexenoic acid, altering solubility and partitioning behavior ; and (iii) the regiochemistry of the acetoxy group dictates whether the compound can undergo direct intramolecular lactonization to γ-vinyl-γ-butyrolactone or requires prior rearrangement . Blind interchange with any of these alternatives therefore compromises both biological performance and synthetic downstream chemistry.

Quantitative Differentiation Evidence for 6-(Acetyloxy)hex-4-enoic Acid (CAS 83145-57-7): Comparator-Based Procurement Data


Antimicrobial Activity at Elevated pH vs. Potassium Sorbate: Gram-Positive Pathogen Inhibition

In direct head-to-head broth dilution assays, a mixture of acetoxyhexenoic acids (approximately 56% 4-acetoxy-5-hexenoic acid and 44% 6-acetoxy-4-hexenoic acid, referred to as 'acetoxy acid' or 'AA') was compared with potassium sorbate against gram-positive bacteria across a pH gradient. At pH 8.0 and 30 °C, 0.2% acetoxy acid was almost completely inhibitory against Bacillus cereus, whereas potassium sorbate had no effect. At pH 7.0, 0.1% acetoxy acid was very inhibitory compared to only slight inhibition by 0.1% sorbate. At pH 6.0, both preservatives were strongly inhibitory . The authors concluded that acetoxyhexenoic acids possess antimicrobial activity against gram-positive bacteria that is 'generally greater than that of sorbic acid' and that 'the activity generally extends up to pH 7, and in some cases higher' .

Food preservation Antimicrobial pH-dependent activity Gram-positive bacteria

Food-Matrix Preservation Efficacy: Cottage Cheese and Tuna Salad Shelf-Life Study vs. Untreated Control

In a real-food-matrix study, acetoxyhexenoic acid was evaluated in cottage cheese (pH 5.3–5.4) and tuna salad (pH 5.3) stored at 10 °C over 6 days. In cottage cheese, 0.05% acetoxy acid limited the total microbial plate count increase to 1.5 log cycles (from 4.3 to 5.8 log cells/g), compared to a 2.5 log cycle increase (from 4.2 to 6.7 log cells/g) in the untreated control. In tuna salad, 0.10% acetoxy acid resulted in a final population approximately 0.8 log cycles lower than the control after 6 days (5.5 vs. 6.3 log cells/g) . No direct sorbic acid comparator was run in this food trial; the primary comparison is against the untreated baseline.

Food preservation Shelf-life extension Microbial plate count Cottage cheese Tuna salad

LogP Differentiation vs. Non-Acetoxylated 4-Hexenoic Acid: Implications for Formulation Partitioning

The calculated partition coefficient (LogP) of 6-(acetyloxy)hex-4-enoic acid is 0.97050 , compared with 1.4273 for the non-acetoxylated parent compound 4-hexenoic acid (CAS 35194-36-6) . This represents a ΔLogP of –0.46, reflecting the increased polarity imparted by the acetoxy ester group. Sorbic acid (CAS 110-44-1) has a reported LogP range of 1.20–1.35 , placing it between the two. The target compound's lower LogP predicts higher aqueous solubility and reduced tendency to partition into lipid phases compared to both 4-hexenoic acid and sorbic acid.

Lipophilicity LogP Formulation science Partition coefficient ADME

Positional Isomer Differentiation: 6-Acetoxy-4-hexenoic Acid vs. 4-Acetoxy-5-hexenoic Acid Physicochemical Comparison

The two isomeric acetoxyhexenoic acids—6-acetoxy-4-hexenoic acid (CAS 83145-57-7) and 4-acetoxy-5-hexenoic acid (CAS 83145-58-8)—are co-produced in the Mn(III)-mediated electrochemical synthesis and can be obtained as a mixture or as isolated isomers . The 4-acetoxy isomer has a calculated density of 1.116 g/cm³ and a boiling point of 294.1 °C at 760 mmHg , whereas the 6-acetoxy isomer has a LogP of 0.97050 and PSA of 63.60 Ų . The regiochemical difference is mechanistically significant: the 4-acetoxy isomer can undergo direct intramolecular elimination to form γ-vinyl-γ-butyrolactone via a favored 5-exo-trig cyclization, while the 6-acetoxy isomer may require prior rearrangement or proceed through an alternative pathway .

Isomer differentiation Physicochemical properties Boiling point Density Synthetic intermediate

Dual-Functional Architecture as a Synthetic Intermediate: Orthogonal Reactivity vs. Simple Hexenoic Acids

6-(Acetyloxy)hex-4-enoic acid presents two chemically distinct reactive handles: a terminal carboxylic acid and an allylic acetoxy ester. This dual functionality is absent in the simple comparator 4-hexenoic acid, which possesses only the carboxylic acid group and a non-functionalized double bond . The acetoxy group enables direct conversion to γ-vinyl-γ-butyrolactone via acid-catalyzed elimination and cyclization—a transformation that simple hexenoic acids cannot undergo without additional functionalization steps. In the Monsanto sorbic acid process, the acetoxyhexenoic acids are intermediates that can be converted to sorbic acid in a subsequent de-acetylation step, providing an alternative to the commercial ketene-crotonaldehyde route . The electrochemical synthesis achieves production rates exceeding 0.1 gram-moles acetoxyhexenoic acids per liter-hour using substoichiometric manganese with electrolytic regeneration .

Synthetic intermediate Orthogonal reactivity Sorbic acid precursor γ-Vinyl-γ-butyrolactone Electrochemical synthesis

pH-Dependent Activity Profile Against Salmonella and Gram-Negative Bacteria vs. Potassium Sorbate

Against Salmonella at 30 °C, 0.20% acetoxy acid was very slightly effective at pH 8.0, moderately effective at pH 7.0, and strongly effective at pH 6.0. Potassium sorbate gave similar results at pH 6.0 but better results at pH 5.5 and 5.0. At 15 °C, acetoxy acids gave some inhibition of Salmonella growth over pH 5.5–8.0 in 7-day tests and delayed the onset of growth compared to potassium sorbate, although later growth was rapid. At pH 6.0, 0.2% acetoxy acid was seriously inhibitory over the full 7-day test period . For gram-negative bacteria overall, acetoxy acid and potassium sorbate were comparable, with acetoxy acid generally more effective above pH 6.0 and sorbate more effective as pH drops below 6.0 .

Salmonella Gram-negative bacteria pH-dependent antimicrobial Food safety Potassium sorbate comparator

Evidence-Backed Application Scenarios for 6-(Acetyloxy)hex-4-enoic Acid (CAS 83145-57-7)


High-pH Food and Feed Preservation (pH 6.0–7.5): Where Sorbic Acid Fails

In food products with intrinsically higher pH—such as certain sausages (pH 6.0–6.5), egg-based products, fish, and some cheese varieties—traditional sorbic acid loses efficacy because its active undissociated form drops precipitously above its pKa of 4.76. The acetoxyhexenoic acids, including 6-(acetyloxy)hex-4-enoic acid, retain meaningful antimicrobial activity at pH 7.0 and above against gram-positive pathogens such as Bacillus cereus, where sorbate is essentially inactive . This compound is therefore the rational choice for preservative development targeting neutral-pH food matrices, either as a standalone agent or in combination with sorbic acid to achieve broad-pH-range coverage.

Electrochemical Process Development for Sorbic Acid Precursor Synthesis

6-(Acetyloxy)hex-4-enoic acid is a key intermediate in the Mn(III)-mediated electrochemical synthesis route from butadiene and acetic acid, representing an alternative to the traditional crotonaldehyde-ketene condensation method for sorbic acid production . The electrochemical route operates with substoichiometric manganese (as low as 5% of stoichiometric requirement) through continuous electrolytic regeneration, achieving production rates exceeding 0.1 gram-moles per liter-hour . For process R&D teams evaluating safer, more sustainable routes to sorbic acid that avoid hazardous ketene gas handling, this compound serves as the critical intermediate for process optimization and scale-up studies.

γ-Vinyl-γ-butyrolactone Synthesis via Acid-Catalyzed Cyclization

Under acid-catalyzed conditions, acetoxyhexenoic acids undergo elimination of acetic acid to form γ-vinyl-γ-butyrolactone, a versatile intermediate with applications in sorbic acid production and as a potential monomer or synthetic building block . The conversion proceeds under mild conditions (30–70 °C with reactive acid catalysts or ion-exchange resins), with selectivity to the lactone controlled by temperature and residence time. At 100 °C with Amberlyst® 15 resin, rapid conversion is achieved . Researchers procuring this compound for lactone synthesis benefit from a dual-purpose intermediate that can also be evaluated for its intrinsic antimicrobial properties.

Antimicrobial Synergy Studies: Acetoxyhexenoic Acid–Sorbate Combination Systems

The complementary pH-activity profiles documented in US Patent 4400403—where acetoxyhexenoic acids outperform sorbate above pH 6.0 and sorbate excels below pH 5.5—directly motivate the investigation of synergistic preservative blends . The patent explicitly teaches compositions comprising acetoxy acid and sorbic acid or their salts at ratios from 2:1 to 1:2, with an anticipated overall greater effectiveness across a wider pH range than either preservative alone . For formulators seeking 'universal pH' preservation solutions, this combination approach represents an evidence-supported development pathway.

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